molecular formula C18H21N5O4 B2469487 4-acetamido-N-(2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)ethyl)benzamide CAS No. 1203297-78-2

4-acetamido-N-(2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)ethyl)benzamide

Cat. No.: B2469487
CAS No.: 1203297-78-2
M. Wt: 371.397
InChI Key: RGXKTIJBHQBCCS-UHFFFAOYSA-N
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Description

The compound 4-acetamido-N-(2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)ethyl)benzamide is a benzamide derivative featuring a dual acetamido linkage and a 4-methyl-6-oxopyrimidin-1(6H)-yl moiety.

Properties

IUPAC Name

4-acetamido-N-[2-[[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-12-9-17(26)23(11-21-12)10-16(25)19-7-8-20-18(27)14-3-5-15(6-4-14)22-13(2)24/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,25)(H,20,27)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXKTIJBHQBCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)ethyl)benzamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the benzamide core.

    Reduction: Reduction reactions could be used to modify the pyrimidinyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific functional groups being targeted and the conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

4-acetamido-N-(2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)ethyl)benzamide may have applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s core structure distinguishes it from similar derivatives. Below is a comparative analysis:

Compound Category Key Structural Features Functional Impact Reference
Target Compound Benzamide backbone, dual acetamido groups, 4-methyl-6-oxopyrimidin-1(6H)-yl moiety Enhanced hydrogen bonding (pyrimidinone), steric bulk from methyl group -
: Pyrimidin-Benzooxazinones (7a-c) Pyrimidinyl, substituted phenyl, benzooxazinone Rigid aromatic systems may improve binding selectivity; oxazinone increases polarity
: Azidohexyl Benzamides (5,6) Azidohexyl chain, hydroxyacetamido or acetamido groups Azide groups enable click chemistry; hydroxyacetamido may enhance solubility
: Thioether-Linked Benzamides Thioether bridges, isoxazolyl/thiazolyl heterocycles Thioethers improve membrane permeability; heterocycles modulate target affinity

Physicochemical Properties

  • Solubility: The target compound’s pyrimidinone and acetamido groups likely enhance water solubility compared to ’s thioether-linked derivatives, which are more lipophilic .
  • Stability: The 6-oxopyrimidin group may confer susceptibility to hydrolysis under acidic conditions, similar to ’s tetrahydropyrimidinones .

Data Table: Comparative Overview

Parameter Target Compound (7a-c) (5,6) Derivatives
Molecular Weight (g/mol) ~425 (estimated) 380-420 350-400 400-550
Key Functional Groups Pyrimidinone, dual acetamido Benzooxazinone, pyrimidin Azide, hydroxyacetamido Thioether, isoxazolyl/thiazolyl
Synthetic Yield Not reported >70% 50-60% (after optimization) Not reported
Bioactivity (Inferred) Enzyme/receptor modulation Kinase inhibition potential Probe molecules for imaging Anticancer, antiviral

Research Implications and Limitations

  • Limitations : Lack of explicit pharmacological data in the evidence necessitates further in vitro testing. Synthetic yields and scalability remain unverified but may mirror Challenges in .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of pyrimidinone intermediates via cyclization, followed by sequential amidation and coupling steps. Key considerations include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for amide bond formation.
  • Catalysts : Use of coupling agents like HATU or EDC/HOBt to improve yields .
    Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures. Purity is confirmed via HPLC (>95%) .

Basic: What spectroscopic techniques are recommended for structural confirmation?

  • ¹H/¹³C-NMR : Assign peaks for acetamido (δ ~2.1 ppm, singlet) and pyrimidinone (δ ~6.5–7.0 ppm) moieties.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₄N₅O₅: 434.1778).
  • X-ray crystallography : Resolve 3D conformation, critical for understanding binding interactions .

Advanced: How can computational methods predict conformational dynamics in solvent environments?

Molecular dynamics (MD) simulations using software like Gaussian or Schrödinger Suite can model solvent effects:

  • Solvent parameters : Simulate in explicit water (TIP3P model) or organic solvents (e.g., DMSO) to assess hydrogen bonding and solvation.
  • Free energy landscapes : Identify dominant conformers and their stability.
    Validation via experimental NMR (NOESY for spatial proximity) is essential .

Advanced: How to resolve contradictions in enzyme inhibition assays?

If initial data conflicts (e.g., IC₅₀ varies across assays):

  • Orthogonal assays : Use fluorescence polarization (FP) alongside surface plasmon resonance (SPR) to cross-validate binding.
  • Control experiments : Test for off-target effects using kinase panels or protease arrays.
  • Structural analysis : Co-crystallize the compound with the target enzyme to identify binding site discrepancies .

Advanced: How to address in vitro vs. in vivo efficacy discrepancies?

  • Pharmacokinetic (PK) studies : Measure plasma stability (e.g., t₁/₂ in murine models) and blood-brain barrier penetration.
  • Metabolite profiling : Use LC-MS to identify inactive or toxic metabolites.
  • Dosage optimization : Adjust formulations (e.g., PEGylation) to improve bioavailability .

Basic: Key considerations for designing biological activity assays?

  • Target-specific protocols : For enzyme inhibition, use kinetic assays (e.g., NADH-coupled) with controls (e.g., substrate-only).
  • Concentration range : Test 0.1–100 µM with triplicates to establish dose-response curves.
  • Incubation time : Optimize to avoid compound degradation (e.g., 30–60 minutes at 37°C) .

Advanced: Which in silico approaches predict binding affinity to novel targets?

  • Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). Focus on pyrimidinone interactions with catalytic residues.
  • Binding free energy calculations : Apply MM-PBSA/GBSA methods post-MD simulations.
  • Machine learning : Train models on existing SAR data to prioritize high-affinity analogs .

Advanced: How to design SAR studies for functional group optimization?

  • Systematic substitution : Replace acetamido with sulfonamide or urea groups to assess impact on potency.
  • Bioisosteric replacement : Swap pyrimidinone with pyridazinone and compare IC₅₀ values.
  • 3D-QSAR : Build CoMFA models using alignment of active/inactive analogs .

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